4-(Tribromomethanesulfonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tribromomethanesulfonyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of both sulfonamide and sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tribromomethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of benzene derivatives with tribromomethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Tribromomethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the sulfonyl group under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Sulfonic Acids: Formed through oxidation reactions.
Sulfinic Acids: Formed through reduction reactions.
Azides: Formed through nucleophilic substitution with sodium azide.
Scientific Research Applications
4-(Tribromomethanesulfonyl)benzene-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tribromomethanesulfonyl)benzene-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The compound’s tribromomethanesulfonyl group can also interact with proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)sulfonylbenzene: Similar in structure but with a trifluoromethyl group instead of a tribromomethanesulfonyl group.
4-Aminobenzenesulfonamide: Contains a sulfonamide group but lacks the tribromomethanesulfonyl group.
Uniqueness
4-(Tribromomethanesulfonyl)benzene-1-sulfonamide is unique due to the presence of both tribromomethanesulfonyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
575446-73-0 |
---|---|
Molecular Formula |
C7H6Br3NO4S2 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-(tribromomethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6Br3NO4S2/c8-7(9,10)16(12,13)5-1-3-6(4-2-5)17(11,14)15/h1-4H,(H2,11,14,15) |
InChI Key |
VWPSYMCXKCPDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Br)(Br)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.